molecular formula C14H14ClNO5 B2645309 Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 338954-20-4

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B2645309
CAS No.: 338954-20-4
M. Wt: 311.72
InChI Key: POPQSCFPNHSWSJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a synthetic organic compound with the molecular formula C14H14ClNO5 It is characterized by the presence of an oxazole ring, a chloro-substituted phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step often involves a nucleophilic substitution reaction where a chloro-substituted phenol reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular responses.

    Affecting gene expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-[(4-bromo-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Ethyl 5-[(4-methyl-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The unique chloro substituent in this compound may confer distinct properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5/c1-2-19-14(18)12-6-11(21-16-12)8-20-13-4-3-10(15)5-9(13)7-17/h3-5,7,11H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQSCFPNHSWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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